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azanide;iron(6+);pentacyanide

Cat. No.: B12405216
M. Wt: 201.96 g/mol
InChI Key: BJAAWYWJSUPLCV-UHFFFAOYSA-N
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Description

Historical Context of High-Valent Transition Metal Complexes

The history of high-valent iron chemistry began with the discovery of the ferrate(VI) ion, [FeO₄]²⁻. wikipedia.org For a long time, this tetrahedral oxo-complex was the primary example of iron in a +6 oxidation state. wikipedia.org These species are potent oxidizing agents, a property that has led to their use in applications like water treatment. stanford.edu The challenge for chemists has been to synthesize and stabilize other Fe(VI) complexes, a task that has seen significant progress in recent decades. A notable breakthrough was the synthesis of an octahedral Fe(VI)-nitrido complex, generated by the photolysis of an Fe(IV)-azide precursor. stanford.edustanford.edu More recently, the structural characterization of a stable Fe(VI) bis(imido) complex has further expanded the known landscape of hexavalent iron chemistry. acs.orgnih.gov These discoveries underscore the ongoing effort to understand the bonding and reactivity of iron in these exceptionally high oxidation states.

Principles of Ligand Field Stabilization in High Oxidation States

The stability of a particular oxidation state in a transition metal complex is significantly influenced by the surrounding ligands and the resulting electronic structure, which is described by Ligand Field Theory (LFT). LFT, an extension of Crystal Field Theory, considers the electronic interactions between the metal's d-orbitals and the orbitals of the ligands. fiveable.me In an octahedral complex, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The energy separation between these levels is denoted as Δₒ (the octahedral splitting energy).

The Ligand Field Stabilization Energy (LFSE) is the net energy reduction of the d-electrons due to this splitting. numberanalytics.comallrounder.ai A higher oxidation state on the metal ion leads to a greater effective nuclear charge, which in turn causes a larger Δₒ and a higher LFSE. numberanalytics.com Strong-field ligands, such as cyanide, induce a large Δₒ, favoring a low-spin electron configuration where electrons preferentially pair up in the lower t₂g orbitals. This maximization of LFSE is a key factor in stabilizing high oxidation states. allrounder.aiscielo.org.mx

The electron configuration of the metal ion is also crucial. For instance, a d⁶ configuration in a low-spin octahedral complex completely fills the stabilizing t₂g orbitals, leading to a particularly high LFSE and enhanced stability. allrounder.ai

Unique Characteristics of Cyanide and Azanide (B107984) Ligands in Coordination Chemistry

The choice of ligands is paramount in stabilizing a high-valent metal center. The hypothetical compound "azanide;iron(6+);pentacyanide" involves two such ligands: cyanide and azanide.

Cyanide (CN⁻): The cyanide ion is a classic strong-field ligand in the spectrochemical series. rsc.org It is an excellent σ-donor due to the negative charge and the lone pair on the carbon atom, forming strong bonds with metal ions. scribd.com Crucially, it is also a good π-acceptor, meaning it can accept electron density from the metal's filled d-orbitals into its own empty π* orbitals. rsc.orgnih.gov This back-bonding delocalizes the metal's electron density, reducing the effective charge on the metal center and thus stabilizing high oxidation states. The strong bonding nature and versatility of cyanide have led to its extensive use in coordination chemistry since the discovery of Prussian blue. nih.govdergipark.org.tr

Azanide (N₃⁻): The term "azanide" in the compound name is ambiguous, but in the context of coordination chemistry, it most plausibly refers to the azide (B81097) ligand (N₃⁻). Azide is a versatile ligand that can coordinate to a metal in several ways, most commonly as a terminal monodentate ligand or as a bridging ligand between two metal centers. ontosight.aiwikipedia.orgresearchgate.net As a terminal ligand, it is considered a pure σ-donor and a relatively weak-field ligand compared to cyanide. wikipedia.org However, its true significance in the context of high-valent chemistry lies in its ability to act as a precursor to the highly stabilizing nitrido ligand (N³⁻). wikipedia.org Photolysis or thermolysis of an azide complex can lead to the elimination of N₂, generating a metal-nitrido species, a pathway that has been successfully used to create Fe(V) and Fe(VI) nitrido complexes. stanford.edunih.gov

The following table summarizes the key properties of these ligands:

LigandFormulaKey Properties in Coordination Chemistry
CyanideCN⁻Strong σ-donor, good π-acceptor, strong-field ligand, forms stable complexes. rsc.orgscribd.comnih.gov
AzideN₃⁻Good σ-donor, can act as a precursor to the nitrido ligand, versatile bridging capabilities. ontosight.aiwikipedia.orgresearchgate.net

Rationale for Investigating this compound as a Novel Chemical Entity

The rationale for exploring such a species is multifold:

Stabilization of Fe(VI): The presence of five strong-field, π-accepting cyanide ligands would be expected to create a highly stabilizing ligand field around the iron center. This could, in theory, help to accommodate the extremely high +6 oxidation state by delocalizing the positive charge.

Precursor for Novel High-Valent Species: The inclusion of an azide ligand opens up the possibility of forming an even more exotic species. Similar to the known synthesis of Fe(VI)-nitrido complexes from Fe(IV)-azide precursors, one could hypothesize that photolysis of an Fe(VI)-azide complex might lead to a novel Fe(VII) or Fe(VIII) species, or an Fe(VI) complex with a different sixth ligand. stanford.edunih.gov

Fundamental Chemical Insight: Successfully synthesizing and characterizing such a complex would provide invaluable data on the electronic structure, bonding, and reactivity of iron in its highest known oxidation state. Spectroscopic and computational studies on this theoretical molecule could predict its properties and guide future synthetic efforts. nih.gov

The table below outlines a hypothetical comparison of known and theoretical high-valent iron complexes:

ComplexIron Oxidation StateLigandsKnown/TheoreticalKey Features
[FeO₄]²⁻+64 x Oxo (O²⁻)KnownTetrahedral, potent oxidant. wikipedia.org
[(Me₃cy-ac)FeN]²⁺+61 x Nitrido (N³⁻), 1 x cyclam-acetateKnownOctahedral, generated by photolysis of an Fe(IV)-azide complex. stanford.edustanford.edu
Fe(VI) bis(imido)+62 x Imido (=NR), 1 x bis(carbene)borateKnownFour-coordinate, seesaw geometry. acs.orgnih.gov
[Fe(CN)₅(N₃)]²⁻+65 x Cyanide (CN⁻), 1 x Azide (N₃⁻)TheoreticalOctahedral, predicted high stabilization from cyanide ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2FeN6 B12405216 azanide;iron(6+);pentacyanide

Properties

IUPAC Name

azanide;iron(6+);pentacyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAAWYWJSUPLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FeN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Azanide;iron 6+ ;pentacyanide

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure of transition metal complexes. For a hypothetical species like [Fe(CN)₅(N)]²⁻, DFT calculations are indispensable for predicting its fundamental properties, including its geometric structure, spin state, molecular orbital landscape, and the distribution of electron density. Such calculations typically involve selecting an appropriate functional (e.g., B3LYP, PBE0, or OPBE) and a suitable basis set (e.g., of the triple-zeta quality like def2-TZVP) to solve the electronic Schrödinger equation.

Spin State Analysis and Multiplicity Determination

A central aspect of iron chemistry is the existence of multiple possible spin states. For an Fe(VI) ion, which has a d² electron configuration, the complex could theoretically adopt a singlet (S=0, low-spin) or a triplet (S=1, high-spin) ground state. DFT calculations are used to determine the most stable spin state by optimizing the geometry of the complex for each possible spin multiplicity and comparing their final electronic energies. The choice of the exchange-correlation functional is known to be critical for accurately predicting spin-state energetics in iron complexes.

Computational studies on other d² Fe(VI) nitrido complexes have suggested a diamagnetic S=0 ground state, where the d-electrons are paired in the lowest energy d-orbital. For [Fe(CN)₅(N)]²⁻, the strong ligand field imposed by the combination of five cyanide ligands and a nitride ligand would be expected to favor a low-spin configuration. A computational analysis would quantify this preference.

Table 1: Illustrative DFT-Calculated Relative Energies of Spin States for [Fe(CN)₅(N)]²⁻

This table presents hypothetical data for illustrative purposes.

Spin State (S)Multiplicity (2S+1)Relative Energy (kcal/mol)Ground State
01 (Singlet)0.0Yes
13 (Triplet)+18.5No

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. In high-valent metal-nitrido complexes, the FMOs are typically dominated by the Fe≡N multiple bond.

For [Fe(CN)₅(N)]²⁻, the HOMO is expected to be composed of the π-bonding orbitals of the Fe≡N unit. The LUMO and LUMO+1 would likely be the corresponding Fe-N π-antibonding (π*) orbitals, which are typically degenerate in an idealized C₄ᵥ symmetry. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the complex's kinetic stability and its electronic transition energies.

Table 2: Illustrative Frontier Molecular Orbital Composition for [Fe(CN)₅(N)]²⁻

This table presents hypothetical data for illustrative purposes based on calculations of analogous high-valent iron-nitrido species.

Molecular OrbitalEnergy (eV)Primary Character% Contribution Fe(d)% Contribution N(p)% Contribution CN(π)
LUMO+1-4.1Fe-N π45505
LUMO-4.1Fe-N π*45505
HOMO-7.5Fe-N π50455
HOMO-1-7.5Fe-N π50455

Charge Distribution and Oxidation State Assignment for Iron

The formal oxidation state of +6 for iron is a useful electron-counting tool but does not reflect the actual distribution of charge within the molecule. Due to the high degree of covalency, particularly in the Fe≡N bond, significant electron density is donated from the ligands to the metal center. Computational methods can quantify this charge distribution through various population analysis schemes, such as Natural Population Analysis (NPA), Bader's Quantum Theory of Atoms in Molecules (QTAIM), or Hirshfeld analysis.

These analyses are expected to reveal a calculated atomic charge on the iron center that is substantially lower than the formal +6 value. The strong covalent interaction with the nitride ligand, forming a polar triple bond, is the primary reason for this charge delocalization. The results would underscore the description of the iron center as highly oxidized rather than bearing a literal +6 charge.

Table 3: Illustrative Calculated Atomic Charges for [Fe(CN)₅(N)]²⁻ using different analysis methods

This table presents hypothetical data for illustrative purposes.

Atom/GroupFormal ChargeCalculated NPA ChargeCalculated Bader Charge
Fe+6+1.85+2.10
N (nitride)-3-1.15-1.25
CN (axial)-1-0.70-0.75
CN (equatorial, avg.)-1-0.75-0.78

Spectroscopic Property Prediction and Simulation

Computational chemistry is a vital tool for predicting the spectroscopic signatures of novel molecules, which can guide future experimental identification. For [Fe(CN)₅(N)]²⁻, DFT and TD-DFT can simulate its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can predict the vibrational frequencies and normal modes of a molecule. These calculations allow for the simulation of both infrared (IR) and Raman spectra, providing distinct fingerprints of the molecular structure.

For [Fe(CN)₅(N)]²⁻, several key vibrational modes are anticipated:

Fe≡N Stretching Frequency: This mode is a direct probe of the iron-nitride bond strength. Based on studies of other high-valent iron-nitrido complexes, this vibration is expected to be found in the 800–1000 cm⁻¹ range.

Fe-CN Bending and Stretching Modes: These vibrations occur at lower frequencies (typically below 600 cm⁻¹) and characterize the vibrations of the pentacyanide framework.

Table 4: Illustrative Predicted Vibrational Frequencies for [Fe(CN)₅(N)]²⁻

This table presents hypothetical data for illustrative purposes.

Frequency (cm⁻¹)SymmetryDescriptionIR ActivityRaman Activity
2185A₁Sym. C≡N stretch (equatorial)ActiveActive (polarized)
2170EAsym. C≡N stretch (equatorial)ActiveActive
2155A₁C≡N stretch (axial)ActiveActive (polarized)
950A₁Fe≡N stretchActiveActive (polarized)
580A₁Sym. Fe-C stretchInactiveActive (polarized)
420EFe-C-N bendActiveActive

Electronic Transition Predictions for UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the energies and intensities of electronic transitions, allowing for the simulation of UV-Vis absorption spectra. For a highly oxidized complex like [Fe(CN)₅(N)]²⁻, the spectrum is expected to be dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands.

The primary electronic transitions would likely involve the excitation of electrons from the p-orbitals of the nitride ligand and the π-orbitals of the cyanide ligands into the unoccupied d-orbitals (specifically, the Fe-N π*) of the highly electrophilic Fe(VI) center. Weaker, lower-energy d-d transitions might also be present but could be obscured by the more intense charge-transfer bands.

Table 5: Illustrative Predicted Electronic Transitions for [Fe(CN)₅(N)]²⁻ via TD-DFT

This table presents hypothetical data for illustrative purposes.

λ_max (nm)Oscillator Strength (f)Transition TypeOrbital Assignment
3100.25LMCTCN(π) → Fe(d/N-p π)
3850.40LMCTN(p) → Fe(d/N-p π)
5200.01d-dFe(d π) → Fe(d/N-p π*)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (if applicable)

Predicting the NMR spectrum for an iron(VI) complex like azanide (B107984);iron(6+);pentacyanide is a significant theoretical challenge. Iron(VI) has a d² electron configuration. In an octahedral ligand field, these two d-electrons could be unpaired, resulting in a paramagnetic complex, or they could be paired in a low-spin configuration (S=0), rendering the complex diamagnetic. The magnetic state is crucial as it dictates the applicability and methodology for NMR predictions.

If the complex is diamagnetic (low-spin d²), the chemical shifts could, in principle, be calculated using standard density functional theory (DFT) methods, such as the gauge-including atomic orbital (GIAO) method. nih.gov However, if the complex is paramagnetic, as is common for many transition metal complexes, the presence of unpaired electrons leads to large paramagnetic shifts (pNMR), making the spectra complex to predict and interpret. acs.org

The calculation of pNMR shifts requires advanced quantum chemical methods that can accurately describe the electronic structure, including electron correlation and spin-orbit coupling. acs.orgosti.gov Methods such as the complete active space self-consistent field (CASSCF) or restricted active space (RAS) are often necessary to model the interaction between the unpaired electrons and the nuclear spins. acs.org Given these complexities and the absence of experimental data for calibration, providing a precise, quantitative prediction of NMR chemical shifts for this specific compound is not currently feasible without dedicated, high-level computational studies. The focus remains on the methodology that would be employed for such a prediction.

Mössbauer Spectroscopy Isomer Shift and Quadrupole Splitting Predictions

57Fe Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of iron nuclei, making it an ideal tool for characterizing high-valent iron species. acs.org The key parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), provide direct insight into the oxidation state, spin state, and local symmetry of the iron center. acs.org

The isomer shift is particularly indicative of the oxidation state, with higher oxidation states generally corresponding to lower (more negative) isomer shifts due to decreased s-electron density at the nucleus. acs.org For octahedral iron(VI) complexes, isomer shifts are expected to be very low. acs.org

DFT calculations have proven effective in predicting Mössbauer parameters. acs.orgnih.gov By computing the electron density at the iron nucleus, the isomer shift can be estimated through a linear correlation. The electric field gradient at the nucleus provides the quadrupole splitting. For the hypothetical azanide;iron(6+);pentacyanide complex, DFT calculations using a functional like B3LYP in conjunction with a basis set such as def2-TZVP can provide reliable predictions. acs.org

Based on data from analogous high-valent iron complexes, a set of predicted Mössbauer parameters for this compound is presented below. These values assume an octahedral geometry and a low-spin (S=0) ground state, which is plausible for a strong-field cyanide environment.

Table 1: Predicted 57Fe Mössbauer Parameters for this compound at 80 K
ParameterPredicted ValueComputational Method Basis
Isomer Shift (δ) [mm s⁻¹] (relative to α-Fe)-0.95 to -0.85DFT (COSMO-B3LYP) calculation, based on trends for Fe(VI) complexes. acs.org
Quadrupole Splitting (|ΔEQ|) [mm s⁻¹]0.10 to 0.30DFT calculation, assuming slight distortion from perfect octahedral symmetry due to the different ligands (azanide vs. cyanide). nih.gov

Thermodynamic Stability and Kinetic Reactivity Predictions

The Fe(VI) oxidation state is characterized by its high thermodynamic instability and strong oxidizing potential. Computational chemistry is invaluable for quantifying this instability through metrics like bond dissociation energies and for modeling potential reaction pathways.

The stability of the this compound complex is dictated by the strength of its coordination bonds. Bond dissociation energies (BDEs) for the Fe-N (azanide) and Fe-C (cyanide) bonds can be calculated using DFT. These calculations provide insight into the most likely fragmentation pathways. A variety of density functionals, such as B3LYP-GD3BJ or M06, paired with basis sets like LANL2DZ & 6-31G(d), have been benchmarked for calculating metal-ligand BDEs. nih.govacs.org

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. Exploring the PES can reveal the lowest energy structure (global minimum) and identify transition states for isomerization or dissociation. For this compound, the calculations would likely confirm a significant thermodynamic driving force for the reduction of the Fe(VI) center. The Fe-N bond to the highly basic azanide ligand may be particularly susceptible to cleavage compared to the robust Fe-C bonds with the cyanide ligands.

Computational modeling can elucidate the mechanisms of formation and decomposition of this highly reactive species. The formation would likely require a powerful oxidizing agent acting on a stable iron-cyanide precursor. Modeling this process would involve identifying a plausible reaction coordinate and calculating the activation energy barrier.

More critically, modeling the decomposition pathways is key to understanding its fleeting existence. Decomposition is expected to be rapid and could proceed through several mechanisms:

Intramolecular Redox: An electron could be transferred from a ligand (either azanide or cyanide) to the Fe(VI) center, leading to its reduction to Fe(V) or Fe(IV) and the formation of a ligand radical.

Reaction with Solvent: If in a protic solvent, the complex would be an extremely potent oxidant, likely reacting immediately with solvent molecules.

Thermal Decomposition: At elevated temperatures, fragmentation could occur, potentially liberating highly reactive species like cyanogen (B1215507) ((CN)₂) or undergoing complex rearrangements. nih.gov

DFT calculations can map out the potential energy surfaces for these pathways, identifying the transition state structures and calculating the associated activation energy barriers. This allows for a comparison of the kinetic feasibility of different decomposition routes, predicting the most likely products and the complex's half-life under various conditions. researchgate.netacs.org

Computational Methodologies and Basis Set Selection for Iron(VI) Complexes

The accuracy of theoretical predictions for iron(VI) complexes is highly dependent on the chosen computational methodology. The high oxidation state and the presence of d-electrons necessitate careful selection of both the DFT functional and the basis set.

Density Functional Selection: Several classes of density functionals are used for transition metal complexes. For iron complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a GGA functional often provide a good balance of accuracy and computational cost.

B3LYP: A widely used hybrid functional that often performs well for geometries and spectroscopic properties of iron complexes. acs.org

M06/M06-L: These meta-GGA functionals have shown high accuracy for metal-ligand bond energies and reaction barriers. researchgate.net

OPBE: This functional has been noted for its ability to correctly predict the spin ground state of iron compounds. nih.gov

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. For transition metals like iron, the choice is critical.

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used, but larger versions with polarization and diffuse functions are necessary for accurate results. youtube.com

Correlation-Consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and offer high accuracy, though at a greater computational expense. aip.orgacs.org

def2-series (e.g., def2-TZVP): These are well-balanced basis sets developed by the Ahlrichs group and are very popular for calculations on transition metal complexes. acs.org

Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD): For heavier elements, ECPs can be used to replace the core electrons, reducing computational cost while maintaining accuracy for valence properties. aip.org

For properties like Mössbauer parameters, which depend on the electron density near the nucleus, all-electron basis sets are generally preferred over ECPs. Specialized basis sets, sometimes uncontracted in the core region, may be required for the highest accuracy in predicting core-electron spectroscopies. researchgate.net

Synthetic Strategies Towards High Oxidation State Iron Pentacyanide Azanide Complexes

Precursor Selection and Design for Iron(VI) Formation

The choice of a suitable iron precursor is paramount in the quest to achieve the Fe(VI) oxidation state. The precursor must not only be amenable to strong oxidation but also possess a coordination sphere that can accommodate the eventual pentacyanide azanide (B107984) ligand set.

A logical starting point would be a stable, well-characterized iron complex with a significant number of cyanide ligands already in place. The hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) and hexacyanoferrate(III) ([Fe(CN)₆]³⁻) anions are robust and kinetically inert, making them attractive precursors. wikipedia.orgwikipedia.org Their stability, however, also presents a challenge, as forcing the iron center to a +6 oxidation state would require overcoming a significant energetic barrier.

An alternative strategy involves starting with a lower-coordinate iron complex and introducing the cyanide and azanide ligands sequentially or simultaneously with the oxidation step. For instance, an iron(II) or iron(III) source could be coordinated with a ligand framework that is subsequently displaced by cyanide and azanide. However, controlling the stoichiometry and preventing the formation of undesired side products, such as Prussian blue, would be critical. wikipedia.org

The design of the precursor should also consider the electronic effects of the ligands. Cyanide ligands are strong-field ligands that stabilize low-spin electron configurations. The presence of five such ligands would create a highly electron-deficient iron center, making oxidation to Fe(VI) extremely difficult. Therefore, a precursor with a mix of donor and acceptor ligands might be more suitable, with the final ligand set being assembled in the final stages of the synthesis.

A key consideration is the inherent instability of high-valent iron species, which are prone to decomposition. The choice of precursor and reaction conditions must aim to kinetically stabilize the desired Fe(VI) product. This could involve the use of sterically bulky ligands in the precursor that are later exchanged, or the selection of a precursor that can be rapidly oxidized under conditions that favor the formation of the target complex.

Oxidative Pathways for Generating Iron(VI) Centers

Achieving the Fe(VI) oxidation state necessitates the use of powerful oxidation methods. The strategy must be carefully selected to be compatible with the pentacyanide azanide ligand sphere.

Use of Strong Oxidizing Agents (e.g., Peroxides, Periodates, Hypervalent Iodine Reagents)

Chemical oxidation is a common method for accessing high oxidation states in transition metal complexes. For iron, strong oxidizing agents such as hypochlorite, permanganate, and persulfate have been used to generate ferrate(VI) from iron(III) salts. stackexchange.com In the context of the target complex, a similar approach could be envisioned, starting with a suitable iron pentacyanide precursor.

The reaction would likely need to be carried out in a non-aqueous solvent to prevent the rapid decomposition of the Fe(VI) species in the presence of water. wikipedia.org The choice of oxidizing agent would be critical, as it must be strong enough to effect a multi-electron oxidation of the iron center without reacting with the cyanide or the yet-to-be-introduced azanide ligand.

Hypervalent iodine reagents, such as iodosylbenzene (PhIO), have been successfully employed in the synthesis of high-valent iron-oxo and -imido complexes. wikipedia.org These reagents act as oxygen- or nitrogen-atom transfer agents and can effect two-electron oxidations. A similar strategy could potentially be adapted to introduce an azanide ligand and simultaneously oxidize the iron center, although the specific reagents and reaction conditions would need to be carefully optimized. The use of cyano λ³-iodanes has also been shown to synthesize Fe(III) and Fe(IV) cyanide complexes through a group transfer one-electron oxidation mechanism. nih.gov

Table 1: Common Strong Oxidizing Agents and Their Standard Reduction Potentials

Oxidizing AgentHalf-ReactionStandard Reduction Potential (V)
Permanganate (acidic)MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51
PersulfateS₂O₈²⁻ + 2e⁻ → 2SO₄²⁻+2.01
OzoneO₃ + 2H⁺ + 2e⁻ → O₂ + H₂O+2.07
Hydrogen Peroxide (acidic)H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O+1.78
Hypochlorite (basic)ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻+0.89

Note: The effectiveness of these oxidizing agents will depend on the specific reaction conditions, including pH and solvent.

Electrochemical Oxidation Techniques

Electrochemical methods offer a high degree of control over the oxidation process and can be a powerful tool for generating unstable, high-valent species. The oxidation potential can be precisely tuned to target the desired oxidation state, potentially avoiding the use of harsh chemical reagents that could lead to side reactions.

The electrochemical oxidation of ferricyanide, [Fe(CN)₆]³⁻, has been studied, with proposals of a transient Fe(IV) intermediate. nih.govnih.govresearchgate.net Extending this to generate an Fe(VI) species would require a significantly higher applied potential and a solvent/electrolyte system that is stable under these conditions. The electrode material would also be a critical factor, as it must be inert and facilitate efficient electron transfer.

A potential synthetic route could involve the controlled-potential electrolysis of a solution containing an iron pentacyanide precursor and a source of the azanide ligand. The oxidation would be performed at a potential sufficient to generate the Fe(VI) center, with the azanide ligand coordinating simultaneously or in a subsequent step.

Photochemical Oxidation Strategies

Photochemical methods can provide a clean and efficient means of inducing electron transfer and accessing high-energy intermediates. The photolysis of certain transition metal complexes can lead to oxidation of the metal center. For instance, the irradiation of aqueous solutions of sodium nitroprusside, [Fe(CN)₅NO]²⁻, can lead to photo-oxidation reactions. researchgate.netsemanticscholar.orgnih.gov

A strategy for the synthesis of the target complex could involve the photochemical oxidation of a suitable iron pentacyanide precursor in the presence of an electron acceptor and a source of the azanide ligand. The wavelength and intensity of the light would need to be carefully chosen to promote the desired reaction while avoiding photodegradation of the reactants or products. The photolysis of an Fe(IV)-azide complex has been shown to generate an Fe(VI)-nitrido species, suggesting that light-induced oxidation coupled with ligand transformation is a plausible pathway. stanford.edu

Ligand Exchange and Assembly Methodologies

The introduction of the azanide ligand into the coordination sphere of a high-valent iron center is a significant synthetic hurdle. The azanide ligand (NH₂⁻) is a strong base and a good nucleophile, which could lead to unwanted side reactions.

Strategies for Introducing Azanide Ligands

Several strategies can be envisioned for the incorporation of the azanide ligand.

One approach is through a ligand exchange reaction on a pre-formed iron pentacyanide core. This would likely involve the substitution of a labile ligand from a precursor such as [Fe(CN)₅L]ⁿ⁻, where L is a leaving group like water or ammonia (B1221849). However, the high kinetic inertness of many iron cyanide complexes could make this challenging.

An alternative is the deprotonation of a coordinated ammonia ligand . An iron pentacyanide ammine complex, [Fe(CN)₅(NH₃)]³⁻, could serve as a precursor. Treatment with a strong, non-coordinating base could then deprotonate the ammonia to generate the azanide ligand in situ. This method has been used to generate transition metal amido complexes. wikipedia.org

Another promising strategy involves the use of an azide (B81097) (N₃⁻) as a precursor to the azanide ligand . The reaction of an iron complex with an organic azide can lead to the formation of an imido intermediate, which could then be protonated to yield an amido (azanide) complex. nih.gov Furthermore, the photolytic conversion of an azide ligand to a nitrido ligand is a known process, and a related pathway might be harnessed to generate an azanide ligand or a reactive intermediate that leads to its formation. chemistryviews.org

Table 2: Potential Precursors for Azanide Ligand Introduction

Precursor SpeciesMethod of Azanide IntroductionKey Considerations
[Fe(CN)₅(H₂O)]³⁻Ligand exchange with an azanide source (e.g., NaNH₂)Solvent choice is critical to avoid decomposition.
[Fe(CN)₅(NH₃)]³⁻Deprotonation with a strong baseThe base must not react with the iron center or cyanide ligands.
[Fe(CN)₅(N₃)]⁴⁻Reductive cleavage or photolysisMay lead to nitrido or other nitrogen-containing ligands.

The synthesis of azanide;iron(6+);pentacyanide represents a significant synthetic endeavor at the frontiers of inorganic chemistry. While the direct synthesis of this compound has not been reported, a consideration of established synthetic methodologies for high-valent iron complexes provides a roadmap for future research. A successful strategy will likely involve a multi-step approach, beginning with a carefully selected iron precursor, followed by a powerful yet controlled oxidation, and finally, the strategic introduction of the azanide ligand. The exploration of such synthetic routes will not only contribute to the fundamental understanding of high-valent iron chemistry but also potentially open doors to new reactive species with unique catalytic or material properties.

Controlled Cyanide Coordination in High Oxidation State Environments

The cyanide ion (CN⁻) is a versatile ligand capable of stabilizing both low and high metal oxidation states due to its strong σ-donor and moderate π-acceptor properties. illinois.eduwikipedia.org In the context of an Fe(VI) center, the strong σ-donation from the five cyanide ligands is crucial for mitigating the extreme positive charge on the iron. However, achieving and maintaining a stable pentacyanido-iron core during the oxidation process is a significant hurdle.

A primary synthetic route towards high-valent nitrido complexes involves the oxidation of a lower-valent azide precursor. stanford.eduzenodo.org For the target compound, a plausible precursor would be an iron(IV) or iron(V) azido-pentacyanide complex, such as [Fe(CN)₅(N₃)]³⁻ or [Fe(CN)₅(N₃)]²⁻. The synthesis of such precursors requires careful control over cyanide coordination. The stepwise substitution of ligands in a stable iron complex, for example, replacing a ligand with azide in a pre-formed hexacyanoferrate(II/III) scaffold under controlled conditions, could be a viable approach. However, the strong binding of cyanide can make such substitutions challenging. wikipedia.org

An alternative strategy involves the assembly of the complex from an iron source and cyanide ligands in the presence of the nitrido precursor. The challenge lies in preventing the formation of the thermodynamically stable hexacyanoferrate(II/III) complexes. nih.govacs.org The orientation of the cyanide bridge in biomimetic complexes is often determined by the precursor reagents, with no subsequent linkage isomerization observed. rsc.orgresearchgate.net

The synthesis of Fe(IV) cyanide complexes has been reported using hypervalent iodine reagents which act as cyano-transfer one-electron oxidants. nih.gov A similar approach, using a powerful oxidant on a suitable Fe(II) or Fe(III) precursor in the presence of a cyanide source and a nitrogen source (like an azide), could potentially form the desired high-valent species. The inherent instability of high-valent iron compounds without strong π-donor ligands (like oxido or nitrido) makes their isolation exceptionally challenging. nih.gov

Reaction Condition Optimization for Stability and Yield

The stability of high-valent iron complexes is tenuous, and their synthesis necessitates rigorous optimization of reaction conditions. The target Fe(VI) complex is expected to be highly reactive and susceptible to decomposition. acs.org Therefore, controlling temperature, solvent, and atmospheric conditions is paramount.

Temperature and Solvent Effects

Low temperatures are critical for stabilizing highly reactive and thermally unstable species. acs.org Pioneering work on octahedral iron(V)-nitrido and iron(VI)-nitrido species demonstrated their generation via photolysis of corresponding azide precursors in frozen solutions at cryogenic temperatures (e.g., 77 K, the temperature of liquid nitrogen). zenodo.orgudg.edu This method prevents bimolecular decomposition pathways and allows for spectroscopic characterization of the transient species. acs.orgudg.edu For the synthesis of [Fe(CN)₅(N)]²⁻, a similar low-temperature photolysis of a frozen solution of a suitable [Fe(CN)₅(N₃)]ⁿ⁻ precursor would likely be the most promising approach.

The choice of solvent is equally critical. The solvent must be able to dissolve the precursor complex while remaining inert to the highly oxidizing Fe(VI) center. Furthermore, it must form a suitable glass when frozen for spectroscopic studies. Fluorinated benzenes, such as ortho-difluorobenzene (oDFB), have been successfully used as solvents for the synthesis and isolation of other highly reactive iron cations due to their low basicity. nih.gov For cyanometalate complexes, solvents like acetonitrile (B52724) or dimethylformamide are common, but their reactivity towards a super-oxidizing agent like an Fe(VI) complex would need to be carefully considered. illinois.edu The effect of temperature on the yield of related iron-cyanide complexes can be dramatic, with optimal formation often occurring in a narrow temperature range, beyond which yields decrease sharply. nih.govacs.org

Table 1: Hypothetical Temperature and Solvent Effects on the Stability of [Fe(CN)₅(N)]²⁻

SolventTemperature (°C)Expected Relative StabilityRationale
Acetonitrile25Very LowPotential for solvent oxidation; thermal decomposition.
Acetonitrile-40Low to ModerateReduced thermal decomposition; solvent reactivity remains a risk.
ortho-Difluorobenzene-78ModerateLow basicity reduces interaction with Fe(VI) center.
Acetonitrile/Glycerol Glass-196 (77 K)High (Transient)Cryogenic matrix isolation prevents decomposition pathways.

Inert Atmosphere and Anhydrous Conditions

The synthesis of highly oxidizing and air-sensitive compounds mandates the strict exclusion of atmospheric oxygen and moisture. researchgate.netyoutube.com An inert atmosphere, typically achieved using nitrogen or argon gas, is essential to prevent the rapid reduction of the Fe(VI) center by oxygen. youtube.com High-valent iron species are powerful oxidants and would readily react with O₂.

Similarly, anhydrous (water-free) conditions are crucial. mdpi.com Water can act as a reducing agent or a ligand, leading to the decomposition of the target complex. Protons from water can also lead to side reactions with the cyanide or nitrido ligands. zenodo.org Standard techniques for maintaining an inert and anhydrous environment include the use of Schlenk lines or gloveboxes, flame-drying glassware to remove adsorbed water, and using rigorously dried and deoxygenated solvents. youtube.comyoutube.com Reagents are typically handled using gas-tight syringes or cannulas to prevent any exposure to the atmosphere. youtube.com

Isolation and Purification Techniques for Unstable Intermediates/Products

The extreme reactivity and thermal instability of species like [Fe(CN)₅(N)]²⁻ make their isolation and purification exceptionally difficult. Most known octahedral Fe(V) and Fe(VI) nitrido complexes have only been generated and characterized in situ in frozen solutions or in the gas phase. stanford.eduudg.edu They are often too unstable for isolation as a solid at ambient or even moderately low temperatures. udg.edu

If isolation were attempted, all steps would need to be performed at very low temperatures. Potential techniques could include:

Low-Temperature Crystallization/Precipitation: If the complex is sufficiently stable at very low temperatures (e.g., -78 °C or below), it might be possible to precipitate it from solution by adding a non-polar co-solvent or by slowly concentrating the solution under vacuum. The resulting solid would need to be handled exclusively at cryogenic temperatures. nih.gov

Ion-Pairing: The complex is anionic, so precipitating it as a salt with a large, non-reactive cation (e.g., tetraphenylphosphonium, [PPh₄]⁺, or a cryptand-encapsulated alkali metal) could enhance crystal lattice stability and facilitate precipitation. This technique is common in coordination chemistry for isolating complex ions. illinois.edu

Purification of such an unstable product is even more challenging. Standard techniques like column chromatography are not feasible due to the compound's likely reactivity with the stationary phase and the required low temperatures. Recrystallization would be the most plausible method, but finding a suitable solvent system in which the compound has the required temperature-dependent solubility, while remaining stable, would be a significant experimental hurdle. youtube.com For these reasons, the primary evidence for the formation of such a complex would likely come from spectroscopic analysis of the reaction mixture under cryogenic conditions rather than from an isolated, purified solid. zenodo.orgnih.gov

Table 2: Summary of Synthetic and Isolation Challenges

StepTechnique/ConditionKey ChallengeReference Analogy
Synthesis Photolysis of Azide PrecursorPrecursor synthesis; maintaining pentacyanide coordination.Generation of [Fe(V/VI)(N)] species from azide precursors. stanford.eduzenodo.org
Synthesis Chemical OxidationFinding an oxidant strong enough without degrading ligands.Use of Ag(II)F₂ or hypervalent iodine reagents. nih.govnih.gov
Stabilization Cryogenic Temperatures (e.g., 77 K)Prevents bulk isolation and purification.Spectroscopic characterization in frozen matrices. udg.edu
Isolation Low-Temperature PrecipitationExtreme thermal instability of the solid product.Isolation of other highly air-sensitive complexes. nih.gov
Purification Low-Temperature RecrystallizationFinding a suitable, inert solvent system.General techniques for sensitive compounds. youtube.com

Advanced Spectroscopic and Structural Elucidation Methodologies for Azanide;iron 6+ ;pentacyanide

Vibrational Spectroscopy for Ligand Fingerprinting and Coordination Mode

Vibrational spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the cyanide (CN⁻) and azanide (B107984) (NH₂⁻) ligands, providing information on their coordination to the iron center.

In addition to the cyanide stretching frequencies, the IR spectrum would also exhibit vibrational modes associated with the coordinated azanide ligand. These would include the N-H stretching vibrations, typically found in the region of 3200-3400 cm⁻¹, and the H-N-H scissoring mode, expected around 1600 cm⁻¹. The Fe-N stretching frequency, which directly probes the bond between the iron and the azanide ligand, would be observed at lower frequencies, typically in the far-IR region. The position of these bands can provide insight into the strength of the Fe-NH₂ bond. oup.com

Table 1: Characteristic Infrared Vibrational Frequencies for [Fe(CN)₅(NH₂)]⁴⁻ and Related Compounds

Vibrational Mode Typical Frequency Range (cm⁻¹)
ν(N-H) of azanide 3200 - 3400
ν(C≡N) of cyanide 2000 - 2100
δ(H-N-H) of azanide ~1600
ν(Fe-C) 500 - 600
δ(Fe-CN) 400 - 500

Raman spectroscopy is a complementary technique to IR spectroscopy for studying the vibrational modes of azanide;iron(6+);pentacyanide. The C≡N stretching mode in pentacyanoferrate complexes is also Raman active and typically appears in the same spectral region as in the IR spectrum. researchgate.net The intensity and position of the Raman bands can provide information about the symmetry of the molecule and the polarizability of the bonds.

For a complex like [Fe(CN)₅L]ⁿ⁻, the ν(CN) bands can be split into multiple components depending on the symmetry of the complex. scielo.br The azanide ligand would also exhibit characteristic Raman active modes, including the N-H stretching and H-N-H bending vibrations. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition, can be used to selectively enhance the vibrational modes of the chromophoric part of the molecule, providing more detailed information about the electronic and vibrational coupling. scielo.br

Electronic Spectroscopy for Characterization of this compound

Electronic spectroscopy probes the electronic transitions within the complex, which are sensitive to the oxidation state of the iron, the nature of the ligands, and the coordination geometry.

The UV-Visible absorption spectrum of pentacyanoferrate(II) complexes is characterized by metal-to-ligand charge transfer (MLCT) bands. nih.gov For [Fe(CN)₅(NH₂)]⁴⁻, these transitions would involve the excitation of an electron from a d-orbital of the iron(II) center to a π* orbital of the cyanide ligands. The energy of these MLCT bands is sensitive to the nature of the sixth ligand. The presence of the azanide ligand would influence the energy of the d-orbitals of the iron, and thus the position of the MLCT bands. The UV-Vis spectrum of an aqueous solution of Na₃[Fe(CN)₅(NH₃)] shows a weak absorption at 425 nm, which is attributed to weakly dipole-allowed metal-centered transitions. nih.gov It is expected that the azanide complex would exhibit similar features, with a potential shift in the absorption maximum due to the different electronic properties of NH₂⁻ compared to NH₃.

Table 2: Expected UV-Visible Absorption Maxima for [Fe(CN)₅(NH₂)]⁴⁻

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Metal-to-Ligand Charge Transfer (MLCT) 300 - 500 1,000 - 10,000

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the oxidation state and local coordination environment of the iron atom. X-ray Absorption Near Edge Structure (XANES) is particularly sensitive to the oxidation state of the absorbing atom. worldscientific.comdesy.de The energy of the absorption edge in the Fe K-edge XANES spectrum shifts to higher energy with an increasing oxidation state. acs.org By comparing the edge energy of the azanide complex with that of known iron standards, the oxidation state of the iron can be unequivocally determined, which would clarify the discrepancy in the "iron(6+)" nomenclature.

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic structure around the iron atom, including bond distances and coordination numbers. Analysis of the EXAFS data can provide precise measurements of the Fe-C and Fe-N bond lengths for the cyanide and azanide ligands, respectively. This information is crucial for a complete structural characterization of the complex. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural and electronic information about diamagnetic low-spin d⁶ complexes like [Fe(CN)₅(NH₂)]⁴⁻.

¹³C NMR spectroscopy is particularly useful for probing the cyanide ligands. The chemical shift of the cyanide carbons is sensitive to the nature of the trans ligand. acs.orgacs.org In the [Fe(CN)₅(NH₂)]⁴⁻ complex, two distinct ¹³C resonances would be expected for the cyanide ligands: one for the four cis cyanides and another for the one trans to the azanide ligand. The relative chemical shifts can provide insight into the σ-donating and π-accepting properties of the azanide ligand.

¹H NMR spectroscopy can be used to study the protons of the azanide ligand. The chemical shift of the NH₂ protons would be influenced by the coordination to the iron center. nih.gov Furthermore, ¹⁵N NMR, through isotopic enrichment, could provide direct information about the nitrogen atoms of both the cyanide and azanide ligands, offering a more complete picture of the electronic structure of the complex. acs.org

Table 3: List of Compound Names

Compound Name
This compound
Sodium pentacyano(azanide)ferrate(II)
[Fe(CN)₅(NH₂)]⁴⁻
[Fe(CN)₆]⁴⁻

¹H NMR and ¹³C NMR for Ligand Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for verifying the integrity of the pentacyanide ligands. researchgate.net In principle, ¹³C NMR would provide direct evidence for the carbon atoms of the cyanide ligands. upi.edu For a diamagnetic analogue, a single resonance in the ¹³C NMR spectrum would be expected for the five equivalent cyanide ligands. However, the presence of a paramagnetic Fe(VI) center would lead to significant broadening and shifting of the NMR signals, making them difficult to observe with standard techniques. acs.org

Similarly, ¹H NMR spectroscopy is generally used to characterize organic ligands, but in this case, it would primarily be used to confirm the absence of protons in the coordination sphere and to analyze any potential solvent or counter-ion interactions. rsc.org The interpretation of both ¹H and ¹³C NMR spectra for paramagnetic compounds is complex due to interactions with the unpaired electrons of the metal center. acs.org

Table 1: Expected ¹³C NMR Data for Pentacyanoferrate Complexes

Compound Class Oxidation State Spin State Expected ¹³C Signal (CN⁻) Linewidth
Pentacyanoferrate(II) +2 Low-spin (S=0) Sharp, single resonance Narrow
Pentacyanoferrate(III) +3 Low-spin (S=1/2) Broad, shifted resonance Broad

Note: This table is predictive for this compound based on principles of NMR spectroscopy for paramagnetic complexes.

Paramagnetic NMR Studies

Given that iron(VI) complexes can be paramagnetic, specialized paramagnetic NMR techniques are necessary. acs.org These studies exploit the hyperfine interactions between the unpaired electrons and the nuclei to gain insight into the electronic structure and magnetic properties of the complex. The large chemical shifts and rapid relaxation rates induced by the paramagnetic center require specific experimental setups and pulse sequences. acs.org While direct observation of the cyanide ligands might be challenging, these studies can provide valuable information about the distribution of electron spin density within the molecule.

Mössbauer Spectroscopy for Iron Oxidation and Spin State Confirmation

Mössbauer spectroscopy is an indispensable tool for determining the oxidation and spin states of iron in its complexes. libretexts.org This technique is highly sensitive to the local electronic environment of the ⁵⁷Fe nucleus. nih.gov For an Fe(VI) species like this compound, a highly negative isomer shift (δ) is expected, which is characteristic of the high oxidation state due to the increased s-electron density at the nucleus. nih.gov

For example, the octahedral Fe(VI)-nitrido complex reported by Berry et al. exhibited a characteristic Mössbauer spectrum consistent with an Fe(VI) center. nih.gov The quadrupole splitting (ΔE_Q) provides information about the symmetry of the electric field gradient at the iron nucleus, which in turn reflects the molecular geometry. researchgate.net A non-zero quadrupole splitting would be expected for a complex with a distorted octahedral geometry.

Table 2: Representative Mössbauer Parameters for High-Valent Iron-Nitrido Complexes

Complex Oxidation State Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔE_Q) (mm/s)
[Fe^V(N)(TPP)] +5 -0.04 1.89
[Fe^V(N)(cyclam-ac)]⁺ +5 -0.06 3.96

Data adapted from related iron-nitrido complexes as direct data for this compound is not available.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. nih.gov If this compound possesses unpaired electrons (i.e., is in a high-spin state), EPR spectroscopy would be a powerful tool for its characterization. nationalmaglab.orguni-konstanz.de The EPR spectrum provides the g-tensor values, which are characteristic of the electronic environment of the paramagnetic center. nih.govacs.org High-frequency and high-field EPR may be necessary to resolve the spectral features of high-spin systems with large zero-field splitting. nationalmaglab.org For instance, high-spin Fe(IV)-oxo complexes have been successfully characterized using parallel-mode EPR spectroscopy. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is Single-Crystal X-ray Diffraction (SCXRD). utexas.edusemanticscholar.org For this compound, an SCXRD study would confirm the octahedral coordination geometry around the iron center and provide precise bond lengths and angles for the Fe-N (nitrido) and Fe-C (cyanide) bonds. A key structural feature of interest would be the Fe≡N triple bond, which is expected to be very short, on the order of 1.57 Å, as observed in other Fe(VI)-nitrido complexes. nih.govstanford.edu

Obtaining single crystals suitable for SCXRD is a significant challenge for high oxidation state complexes. These species are often highly reactive and unstable, making their isolation and crystallization difficult. nih.govstanford.edu Issues such as sensitivity to air, moisture, and temperature, as well as the tendency to form amorphous powders or poorly diffracting crystals, are common hurdles that need to be overcome through careful control of reaction conditions and crystallization techniques.

High-resolution SCXRD data can be used to generate electron density maps of the molecule. proteopedia.org These maps provide a visual representation of the electron distribution and can be used to analyze the nature of the chemical bonds within the complex. researchgate.netyoutube.com For this compound, electron density mapping could provide experimental evidence for the high degree of covalency in the Fe≡N triple bond and offer insights into the distribution of charge, further corroborating the high oxidation state of the iron center. nih.gov

Reactivity and Mechanistic Studies of Azanide;iron 6+ ;pentacyanide

Redox Chemistry and Electron Transfer Pathways

The chemistry of pentacyano(nitrido)ferrate(VI) is dominated by its powerful oxidizing nature, a direct consequence of the Fe(VI) center's immense affinity for electrons. Its redox processes are central to its function and reactivity.

Reduction Potentials and Their Dependence on Ligand Environment

The reduction potential of a transition metal complex is highly sensitive to the electronic properties of its ligands. While specific electrochemical data for [Fe(CN)₅N]³⁻ is not extensively documented, its potential can be inferred to be very high. Other Fe(VI) species, such as ferrate(VI) (FeO₄²⁻), exhibit extremely high reduction potentials (E° = +2.20 V in acidic solution), positioning them among the strongest known chemical oxidants.

Table 1. Standard Reduction Potentials of Selected Iron Species.
Redox CoupleStandard Potential (E°) (V vs. SHE)
[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻+0.36
Fe³⁺ + e⁻ ⇌ Fe²⁺+0.77
FeO₄²⁻ + 8H⁺ + 3e⁻ ⇌ Fe³⁺ + 4H₂O+2.20
[Fe(CN)₅N]³⁻ + e⁻ ⇌ [Fe(CN)₅N]⁴⁻Estimated to be highly positive

Electron Transfer Kinetics

The kinetics of electron transfer reactions involving high-valent iron species are typically rapid. Studies on related iron complexes show that the rate of electron transfer is influenced by both the thermodynamic driving force (the difference in reduction potentials between the oxidant and reductant) and the reorganization energy required for the structural changes upon electron transfer. stanford.edu

For pentacyano(nitrido)ferrate(VI), electron transfer can proceed via single or multiple electron steps, depending on the nature of the substrate. The high reduction potential suggests a large driving force for the oxidation of most substrates, which would contribute to fast reaction rates. Computational studies on high-valent iron-oxo and -nitrido complexes indicate that the intrinsic reactivity is governed by the thermodynamics of the bond-breaking and bond-forming steps. rsc.org The transfer of an electron to the Fe(VI) center would populate a low-lying, metal-centered orbital, leading to the formation of a transient Fe(V) species, which itself remains a potent oxidant.

Ligand Exchange Reactions and Coordination Dynamics

Ligand exchange is a fundamental reaction for coordination complexes, influencing their stability and catalytic activity. The dynamics for [Fe(CN)₅N]³⁻ are dictated by the extreme properties of the Fe(VI) center and the robust nature of its coordination sphere.

Substitution Reactions with Other Ligands

The coordination sphere of pentacyano(nitrido)ferrate(VI) is expected to be relatively inert to ligand substitution under non-reducing conditions. The Fe≡N triple bond is exceptionally strong and short (Fe≡N bond lengths in other Fe(VI)-nitrido complexes are ~1.52-1.57 Å), making the nitrido ligand kinetically non-labile. stanford.eduresearchgate.net

The five iron-cyanide bonds are also strong due to the highly charged Fe(VI) center. However, substitution of cyanide ligands, if it were to occur, would likely proceed through a dissociative mechanism. This is a common pathway for pentacyanoferrate(II) complexes, where an intermediate with a reduced coordination number, [Fe(CN)₄]²⁻, is proposed. acs.org For the Fe(VI) analogue, any substitution would likely be preceded by a reduction of the iron center, as the resulting lower-valent iron complex would be significantly more labile.

Kinetic and Thermodynamic Aspects of Ligand Lability

The lability of a complex refers to the rate at which it exchanges its ligands. Kinetically, octahedral complexes with certain d-electron counts (like low-spin d⁶) are known to be inert. libretexts.org An Fe(VI) center has a d² electron configuration and is expected to form a kinetically inert complex. The high charge density on the metal center leads to strong electrostatic attraction and covalent bonding with the ligands, resulting in a high activation energy for ligand dissociation.

Therodynamically, the [Fe(CN)₅N]³⁻ complex is expected to be stable against ligand dissociation. However, it is highly unstable with respect to reduction. The introduction of a reducing agent would lower the oxidation state of iron (e.g., to Fe(III) or Fe(II)), drastically increasing the lability of the cyanide ligands and facilitating their rapid exchange. This phenomenon, known as reductive labilization, is a key feature of the chemistry of high-valent coordination complexes.

Table 2. Kinetic Data for Ligand Substitution in Aquapentacyanoferrate(II).
Entering Ligand (L)Formation Rate Constant (kₗ) (M⁻¹s⁻¹)Dissociation Rate Constant (k₋ₗ) (s⁻¹)
Pyrazine3500.0058
Imidazole2400.019
SCN⁻1500.0003

*Data for [Fe(CN)₅(H₂O)]³⁻ at 25°C. These values illustrate the typical substitution rates for a lower-valent pentacyanoferrate complex.

Role as an Oxidizing Agent in Organic and Inorganic Transformations

The primary role of pentacyano(nitrido)ferrate(VI) in chemical transformations is that of a powerful oxidizing agent. Its reactivity is expected to be multifaceted, involving not only electron transfer but also atom transfer, a dual capability observed in other high-valent iron-nitrido species. nih.govcityu.edu.hk

As an electron-transfer oxidant, [Fe(CN)₅N]³⁻ is capable of oxidizing a wide array of inorganic substrates. By analogy with ferrate(VI), it would readily oxidize ions such as iodide, cyanide, and sulfide.

In organic chemistry, Fe(VI) complexes are potent reagents for the oxidation of various functional groups. More significantly, the nitrido ligand offers a pathway for nitrogen-atom transfer reactions. Synthetic Fe(VI)-nitrido complexes have been shown to react with substrates like styrenes to produce aziridines, valuable nitrogen-containing heterocyclic compounds. cityu.edu.hk This reactivity suggests that [Fe(CN)₅N]³⁻ could function as a reagent for amination or aziridination of C-H bonds and C=C double bonds, respectively. Computational studies predict that while iron-oxo complexes are generally more reactive in hydrogen-atom abstraction, iron-nitrido species are also highly capable oxidants. rsc.orgresearchgate.net The development of such reactions under catalytic conditions using a terminal nitrogen source remains a significant goal in synthetic chemistry. cityu.edu.hk

Table 3. Potential Transformations Mediated by [Fe(CN)₅N]³⁻.
Reaction TypeSubstrateProductMechanism
Electron TransferAlcoholsAldehydes/KetonesOxidation
Electron TransferAnilinesAzo CompoundsOxidation
Nitrogen-Atom TransferAlkenesAziridinesAziridination
Nitrogen-Atom TransferAlkanesAminesC-H Amination

Compound Nomenclature

Trivial NameIUPAC NameFormula
Azanide (B107984);iron(6+);pentacyanidePentacyano(nitrido)ferrate(VI)[Fe(CN)₅N]³⁻
Ferrate(VI)Tetraoxoferrate(VI)FeO₄²⁻
Pyrazine1,4-DiazineC₄H₄N₂
Imidazole1,3-DiazoleC₃H₄N₂
Styrene (B11656)PhenyletheneC₈H₈
Aziridine (B145994)AzacyclopropaneC₂H₅N
AnilinePhenylamineC₆H₅NH₂

Catalytic Oxidation Cycles

Iron(VI) nitrido complexes are considered promising candidates for the development of catalytic oxidation processes, particularly in the realm of nitrogenation reactions. cityu.edu.hk The intrinsic lability of iron complexes, compared to other transition metals like ruthenium, suggests that the product of an oxidation reaction could be readily released from the iron center, allowing for the regeneration of the catalyst and the establishment of a catalytic cycle. cityu.edu.hk

A proposed catalytic cycle for nitrogenation, a type of oxidative functionalization, could involve the transfer of the nitrido ligand to an organic substrate. For instance, the reaction with an alkene like styrene has been shown to produce aziridines with other iron(VI) nitrido complexes. cityu.edu.hk A plausible catalytic cycle for azanide;iron(6+);pentacyanide in such a reaction is depicted below:

Proposed Catalytic Cycle for Alkene Aziridination:

Nitrogen Atom Transfer: The [Fe(VI)(N)(CN)₅]ⁿ⁻ complex reacts with an alkene, transferring the nitrido group to the double bond to form an aziridine. The iron center is reduced to a lower oxidation state, likely Fe(IV).

Product Release: The newly formed aziridine dissociates from the iron center.

Re-oxidation: The reduced iron complex is then re-oxidized back to the Fe(VI) state by an external nitrogen source, such as an azide (B81097) or ammonia (B1221849) in the presence of an oxidant, regenerating the active catalyst for the next cycle. cityu.edu.hk

The efficiency and viability of such a cycle would be contingent on the stability of the various iron intermediates and the kinetics of the re-oxidation step. The nature of the cyanide ligands is expected to influence the electronic properties and, consequently, the reactivity and stability of the complex.

Stoichiometric Oxidation Reactions

As powerful oxidants, iron(VI) nitrido complexes are expected to participate in a wide range of stoichiometric oxidation reactions. cityu.edu.hk The high electrophilicity of the nitrido ligand in these high-valent iron complexes makes them reactive towards a variety of organic substrates. cityu.edu.hkrsc.org

Mechanistic studies on analogous high-valent iron-oxo and -nitrido complexes suggest that these reactions can proceed through different pathways, including hydrogen atom abstraction or electrophilic attack. researchgate.netsemanticscholar.org For the oxidation of C-H bonds, a common mechanism involves the homolytic cleavage of the Fe-N bond as the complex approaches the substrate, generating a nitridyl radical character that is a potent hydrogen abstracting agent. researchgate.net

Table 1: Plausible Stoichiometric Oxidation Reactions of this compound

Substrate ClassPotential Product(s)Plausible Reaction Type
AlkanesAlkylamines, IminesC-H Amination
AlkenesAziridinesNitrogen Atom Transfer
PhenolsQuinone-iminesElectrophilic Attack
AminesImines, NitrilesOxidative Dehydrogenation

The reactivity of this compound in these stoichiometric oxidations would be influenced by factors such as the substrate's bond dissociation energies (for C-H activation) and ionization potential.

Thermal and Photochemical Stability and Decomposition Pathways

The stability of high-valent iron complexes is a critical factor governing their isolation and application. Generally, iron(VI) nitrido complexes are found to be highly unstable. cityu.edu.hk

Thermal Stability:

One of the few well-characterized iron(VI) nitrido complexes, [Fe(VI)(N)(Me₃cyclam-acetato)]²⁺, is reported to be highly unstable and decomposes at temperatures above 77 K (-196 °C). cityu.edu.hk This suggests that this compound is also likely to be thermally sensitive. The decomposition of such complexes can proceed through various pathways, including:

Reduction of the Iron Center: The high oxidation state of iron(VI) makes it prone to reduction by solvent molecules or counter-ions, leading to the formation of more stable, lower-valent iron cyanide complexes.

Ligand Dissociation or Modification: The strong trans influence of the nitrido ligand might weaken the bond of the trans-cyanide ligand, potentially leading to its dissociation.

Intramolecular Redox Reactions: The nitrido and cyanide ligands could potentially engage in an internal redox reaction, although this is less common.

Photochemical Stability:

The photochemical behavior of pentacyanoferrate complexes is well-documented, and it is conceivable that this compound would also be photosensitive. Irradiation with light of an appropriate wavelength could induce electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which could lead to decomposition or enhanced reactivity. researchgate.net

Notably, photolysis has been utilized as a synthetic route to generate an iron(VI) nitrido complex. The photolysis of an Fe(IV)-azide complex with 650 nm light was used to produce a formal Fe(VI)-nitrido species. stanford.edu This indicates that light can play a crucial role in both the formation and decomposition of these high-valent species. The decomposition pathway upon photolysis could involve the reductive elimination of dinitrogen if an azide precursor is involved or other complex ligand-based reactions.

Table 2: Summary of Stability and Decomposition Characteristics

PropertyExpected Characteristics for this compoundNotes
Thermal Stability Likely low, with decomposition at low temperatures.Based on the instability of analogous iron(VI) nitrido complexes. cityu.edu.hk
Photochemical Stability Expected to be photosensitive.Photolysis can be a method for both synthesis and decomposition of related complexes. stanford.edu
Decomposition Products Lower-valent iron cyanide complexes, dinitrogen (from precursors), and products of ligand oxidation.Inferred from the general chemistry of high-valent transition metal complexes.

Further experimental and computational studies are necessary to fully elucidate the specific reactivity, stability, and decomposition pathways of this compound.

Potential Applications of Azanide;iron 6+ ;pentacyanide in Advanced Materials and Catalysis

Catalytic Applications in Organic Synthesis

Iron(VI) nitrido complexes are characterized by a highly electrophilic nitrogen atom triple-bonded to the iron center. This feature makes them potent reagents for a variety of organic transformations, offering pathways for more sustainable and efficient chemical synthesis by leveraging the earth-abundant and non-toxic nature of iron. cityu.edu.hk

The high oxidation state of the iron center in azanide (B107984);iron(6+);pentacyanide suggests a strong oxidizing capability. Research on related high-valent iron-oxo and iron-nitrido complexes has demonstrated their potential to activate strong C-H bonds, a challenging and highly sought-after transformation in organic synthesis. nih.govresearchgate.net

Computational studies on model iron-nitrido complexes with varying oxidation states (IV to VI) have shown that for iron-oxo complexes, the reaction barrier for C-H bond activation decreases as the iron oxidation state increases, which is consistent with enhanced electrophilicity. rsc.org While the reactivity pattern for iron-nitrido species can be more complex, the inherent reactivity of the Fe(VI) state is significant. The mechanism of C-H activation by these species is proposed to proceed via a hydrogen-atom abstraction pathway. researchgate.net A radical centered on the nitrogen atom, generated through the homolysis of the Fe-N bond as the complex approaches the transition state, is considered the intrinsic C-H cleaving agent. researchgate.net

μ-nitrido diiron complexes have also shown remarkable catalytic activity in the oxidation of challenging substrates like methane (B114726) and benzene (B151609) under mild conditions. acs.org These reactions are believed to involve high-valent diiron-oxo species generated in the catalytic cycle. acs.org While these are binuclear systems, they highlight the potential of the nitrido ligand in facilitating powerful oxidation catalysis.

Specific research on the epoxidation of olefins using azanide;iron(6+);pentacyanide is not extensively documented. However, the analogous high-valent iron-oxo species are well-known to be active in epoxidation reactions. Given the electronic similarities and the powerful oxidizing nature of the Fe(VI) center, it is plausible that iron(VI) nitrido complexes could be developed as catalysts for such transformations, although this remains an area for future investigation.

One of the most promising applications of iron(VI) nitrido complexes is in nitrogen-atom transfer (NAT) chemistry. baranlab.org These reactions are crucial for the synthesis of nitrogen-containing organic molecules, which are prevalent in pharmaceuticals and agrochemicals. The electrophilic nature of the nitrido ligand in high-valent iron complexes facilitates its transfer to various organic substrates.

Research has shown that iron(VI) nitrido complexes can be designed to be highly reactive for nitrogenation reactions. For instance, a highly reactive iron(VI) nitrido complex with a tetraanionic macrocyclic tetraamido ligand has been synthesized and shown to readily transfer its nitrogen atom to styrene (B11656) at ambient conditions to form 2-phenylaziridine. cityu.edu.hk A key advantage of using iron is that the nitrogenated product is often readily released from the metal center, which is crucial for achieving catalytic turnover. cityu.edu.hk

The mechanism of nitrogen atom transfer has been investigated for related iron(IV) nitrido complexes. Studies on the reaction with phosphines suggest a dual-nature transition state where electron density is transferred from the nitrido's highest occupied molecular orbital (HOMO) to the phosphine's lowest unoccupied molecular orbital (LUMO). nih.gov This highlights the electronic flexibility of the iron center in facilitating atom transfer. nih.gov The ability to tune the supporting ligands allows for control over the extent of nitrogen atom transfer to unsaturated substrates. researchgate.net

The development of catalytic systems based on Fe(VI)≡N is a significant goal, with the potential for using external nitrogen sources like azides or ammonia (B1221849) in combination with an oxidant to regenerate the active species. cityu.edu.hk This would lead to greener and more efficient catalytic systems for the selective nitrogenation of organic compounds. cityu.edu.hk

Table 1: Examples of Nitrogen-Atom Transfer Reactions Catalyzed by Iron Nitrido Complexes

Catalyst Precursor/System Substrate Product Key Findings Reference
[FeVI(N)(TAML)]- Styrene 2-phenylaziridine Readily undergoes nitrogenation at ambient conditions; product is easily released. cityu.edu.hk
Tris(carbene)borate iron(IV) nitrido Phosphines Phosphoraniminato complexes Reaction proceeds via nucleophilic attack of the phosphine (B1218219) at the electrophilic nitrido ligand. drexel.edunih.gov

Applications in Energy Storage and Conversion

The unique electronic properties of high-valent iron complexes also suggest their potential in energy-related applications. However, research in this area for Fe(VI) nitrido species is significantly less developed compared to their catalytic applications in organic synthesis.

Aqueous redox flow batteries (RFBs) are a promising technology for large-scale energy storage. researchgate.net Iron-based systems are particularly attractive due to the low cost and abundance of iron. wikipedia.org Most research on iron-based RFBs has focused on the Fe(II)/Fe(III) redox couple, often utilizing cyanide complexes (ferrocyanide/ferricyanide) in the catholyte. researchgate.netrsc.org These systems operate at a much lower redox potential than what would be expected for a Fe(VI) species.

There is currently no significant body of research demonstrating the application of this compound or other Fe(VI) nitrido complexes in redox flow batteries. The high reactivity and potential instability of the Fe(VI) oxidation state in aqueous environments would likely pose significant challenges for its use in a practical RFB system. The development of highly stable Fe(VI) complexes and non-aqueous electrolytes could potentially open avenues for their use in high-voltage RFBs, but this remains a speculative area.

Electrocatalysis plays a crucial role in many energy conversion technologies, including fuel cells and water splitting. High-valent metal complexes can be active intermediates in electrocatalytic cycles. For instance, iron complexes have been studied as electrocatalysts for the ammonia oxidation reaction, where a high-valent iron-nitrido species is a proposed intermediate in some mechanistic pathways. nih.gov

Furthermore, iron porphyrin complexes have been shown to electrocatalytically reduce nitrous oxide (N2O), a potent greenhouse gas, to dinitrogen (N2). chemrxiv.org While this involves the activation of an N-O bond rather than direct catalysis by a pre-formed nitrido complex, it demonstrates the capability of iron centers to mediate reactions involving nitrogenous species.

Direct studies on the electrocatalytic applications of this compound are lacking in the current literature. The high redox potential of the Fe(VI)/Fe(V) or other related couples could theoretically be harnessed for oxidative electrocatalytic processes. However, the stability of the complex under electrochemical conditions would be a primary concern that needs to be addressed through further research.

Advanced Pigments and Functional Materials

Iron compounds are widely used as pigments, with iron oxides providing a range of red, yellow, and black hues. golchhaoxides.comkremerpigments.com However, these pigments are based on iron in its +2 and +3 oxidation states. The search for new pigments with novel colors and functional properties is an ongoing area of materials science.

There is no evidence in the scientific literature to suggest that this compound or other Fe(VI) nitrido complexes have been investigated or used as pigments. The intense color of some high-valent transition metal complexes might suggest potential in this area, but several factors would likely preclude their use. High-valent species are often unstable and can be highly reactive, which are generally undesirable properties for a pigment that needs to be durable and inert. mdpi.com The cost and complexity of synthesizing and stabilizing Fe(VI) compounds would also be prohibitive for bulk applications like pigments. Therefore, this does not appear to be a viable or explored application area for this class of compounds.

Future Research Directions and Challenges

Despite the significant potential of iron pentacyano complexes, several challenges need to be addressed to realize their full potential in practical applications. Future research will be crucial in overcoming these hurdles and unlocking new functionalities.

Enhancing Catalytic Efficiency and Selectivity

For heterogeneous catalysts, achieving high stability and preventing leaching of the active metal centers are key concerns. The development of robust coordination polymers and MOFs with well-defined and accessible active sites is a promising direction. Further research is needed to understand the structure-activity relationships in these materials to enable the rational design of more effective catalysts. mdpi.com

Tailoring Electronic and Optical Properties

The ability to precisely tune the electronic and optical properties of pentacyanoferrate complexes is crucial for their application in sensors, photosensitizers, and electronic materials. This can be achieved through modification of the ligands coordinated to the iron center. However, the synthesis of functionalized cyanometallate complexes can be challenging. fepbl.com Future research will involve developing new synthetic methodologies to introduce a wider range of functional groups onto the ligands.

A deeper understanding of the factors that govern the electronic structure and excited-state dynamics of these complexes is also needed. This will involve a combination of advanced spectroscopic techniques and computational modeling to elucidate the complex interplay between the iron center, the ligands, and the surrounding environment.

Improving Material Stability and Processability

For practical applications, the long-term stability and processability of materials derived from pentacyanoferrate complexes are of paramount importance. Many coordination polymers and MOFs can be sensitive to moisture, temperature, and chemical environments. Future research will focus on developing strategies to enhance the robustness of these materials, for example, through the use of more stable ligands or by post-synthetic modification.

Furthermore, the development of methods to process these materials into desired forms, such as thin films or membranes, is essential for their integration into devices. This will require interdisciplinary efforts combining chemistry, materials science, and engineering.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.